molecular formula C7H4BrClN2 B1343835 6-Bromo-8-chloroimidazo[1,2-A]pyridine CAS No. 474708-88-8

6-Bromo-8-chloroimidazo[1,2-A]pyridine

Cat. No. B1343835
CAS RN: 474708-88-8
M. Wt: 231.48 g/mol
InChI Key: FYUCIRHQXQEOJW-UHFFFAOYSA-N
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Description

6-Bromo-8-chloroimidazo[1,2-A]pyridine, also known as 6-BCIP, is an organic compound that is used as a reagent in a variety of biochemical and physiological experiments. It is a member of the imidazopyridine family, which is a type of heterocyclic aromatic compound that is composed of a six-membered ring with two nitrogen atoms, two carbon atoms, and two other atoms. 6-BCIP has been studied extensively for its various applications in the laboratory, including its use as a catalyst in organic synthesis, its role in the formation of transition metal complexes, and its ability to react with a variety of organic compounds.

Scientific Research Applications

Synthesis and Medicinal Chemistry

6-Bromo-8-chloroimidazo[1,2-a]pyridine serves as a key intermediate in the synthesis of various heterocyclic compounds, showcasing its versatility in medicinal chemistry. For instance, it has been utilized in the development of tricyclic pyridinones via Suzuki-Miyaura cross-coupling reactions, demonstrating its utility in constructing complex molecular architectures with potential biological activities (Castera-Ducros, Crozet, & Vanelle, 2006). Additionally, its transformation into polyfunctional compounds through palladium(0)-mediated alkenylation highlights its role in facilitating the synthesis of structurally diverse molecules, potentially leading to the discovery of new therapeutic agents (Koubachi, Kazzouli, Berteina‐Raboin, Mouaddib, & Guillaumet, 2008).

Corrosion Inhibition

Research has explored the application of derivatives of this compound in corrosion inhibition. Specifically, imidazo[4,5-b]pyridine derivatives have shown remarkable performance in protecting mild steel against corrosion in acidic environments. These studies not only provide insights into the molecular mechanisms of corrosion inhibition but also highlight the potential of these derivatives in industrial applications, offering a sustainable approach to combating metal degradation (Saady et al., 2021).

Antitumor and Antibacterial Activities

The structural modification of this compound derivatives has led to the discovery of compounds with significant biological activities. For example, new imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated as potential inhibitors of tyrosyl-tRNA synthetase, a key enzyme in protein synthesis. These compounds exhibit promising antitumor activities, offering a novel approach to cancer therapy (Jabri et al., 2023). Moreover, the synthesis of imidazo[1,2-a]pyridine derivatives incorporating pyridine, thiazole, and pyrazole moieties has resulted in compounds with remarkable antibacterial properties, underscoring the therapeutic potential of these heterocyclic frameworks (Althagafi & Abdel‐Latif, 2021).

Material Science and Catalysis

In material science, derivatives of this compound have been explored for their unique properties. For instance, positional isomers of chloroimidazo[1,2-a]pyridine have shown reversible phosphorescent color switching in response to acid-base vapor stimuli, opening new avenues for the development of dynamic functional materials with potential applications in sensing and display technologies (Li & Yong, 2019). Additionally, these compounds have been employed as ligands in catalytic systems, facilitating the hydroxylation of aryl bromides, which is crucial for the synthesis of phenolic compounds with various industrial and pharmaceutical applications (贾健欢 et al., 2011).

properties

IUPAC Name

6-bromo-8-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUCIRHQXQEOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621823
Record name 6-Bromo-8-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

474708-88-8
Record name 6-Bromo-8-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.08 g of 6-bromo-8-chloro-2,3-dihydroimidazo[1,2-a]pyridine was dissolved in 36 mL acetone, and together with 9.1 g of manganese dioxide, the mixture was heated for 9 hours under reflux. The reaction solution was cooled to room temperature, filtered through Celite and washed with ethyl acetate. The solvent was removed, and the resulting crude product was purified by NH silica gel column chromatography (ethyl acetate/hexane) to give 1.27 g of the title compound (pale yellow crystals).
Name
6-bromo-8-chloro-2,3-dihydroimidazo[1,2-a]pyridine
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
9.1 g
Type
catalyst
Reaction Step Two

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